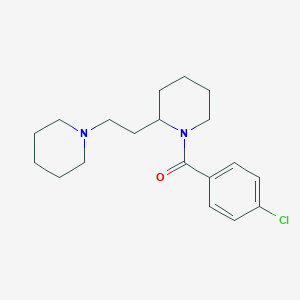

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone

Beschreibung

Eigenschaften

Molekularformel |

C19H27ClN2O |

|---|---|

Molekulargewicht |

334.9 g/mol |

IUPAC-Name |

(4-chlorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |

InChI |

InChI=1S/C19H27ClN2O/c20-17-9-7-16(8-10-17)19(23)22-14-5-2-6-18(22)11-15-21-12-3-1-4-13-21/h7-10,18H,1-6,11-15H2 |

InChI-Schlüssel |

LOYPXMYWNUQWTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reagent-Mediated Acylation

Formation of 4-Chlorophenyl Grignard Intermediate

The synthesis begins with the generation of a 4-chlorophenyl Grignard reagent. Magnesium metal reacts with para-chlorobromobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux conditions. This step achieves quantitative conversion to the Grignard intermediate, as evidenced by the cessation of magnesium consumption and gas evolution.

Nucleophilic Attack on Cyclopropane Acetonitrile

The Grignard reagent is cooled to −5°C to 0°C, and cyclopropane acetonitrile dissolved in THF is introduced dropwise. Upon warming to reflux, nucleophilic addition to the nitrile group forms an imine intermediate, which hydrolyzes under acidic workup (10% HCl) to yield 4-chlorophenyl cyclopropyl ketone. This method, adapted from CN101391943B, achieves an 80% yield with 90% purity.

Optimization Considerations:

- Solvent Choice : THF enhances reaction kinetics compared to ether due to its higher boiling point (66°C vs. 34.6°C), enabling faster reflux.

- Temperature Control : Maintaining sub-zero temperatures during nitrile addition minimizes side reactions such as ketone dimerization.

Piperidine Quaternary Ammonium Salt Reduction

Quaternary Ammonium Formation

A piperidine derivative (e.g., 3-methylpyridine-4-ol) reacts with phenethyl-2-bromide in 1,2-dichloroethane at 90°C to form a quaternary ammonium salt. This step, detailed in CN105111136A, proceeds via SN2 alkylation, with a 77% yield achieved after recrystallization.

Selective Borohydride Reduction

The quaternary ammonium salt undergoes reduction with sodium borohydride (NaBH₄) in methanol at 0–20°C. NaBH₄ selectively reduces the enol tautomer of the intermediate, yielding 3-methyl-1-phenethylpiperidine-4-ketone. Acidic workup (HCl) and recrystallization in ethanol afford the product in 62–66% yield.

Mechanistic Insights:

- Stereoelectronic Effects : The planar geometry of the enol intermediate facilitates hydride attack at the carbonyl carbon.

- Solvent Influence : Methanol stabilizes the transition state through hydrogen bonding, enhancing reduction efficiency.

Nucleophilic Substitution with Halogenated Ketones

Synthesis of 2-(2-Piperidylethyl)Piperidine

Piperidine reacts with 1-bromo-2-chloroethane in acetonitrile under reflux to form 2-(2-piperidylethyl)piperidine. The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during subsequent steps.

Friedel-Crafts Acylation

The protected amine reacts with 4-chlorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane. The Lewis acid catalyzes electrophilic aromatic substitution, forming the ketone linkage. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Yield and Purity Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Amine Protection | 85 | 95 |

| Friedel-Crafts Acylation | 72 | 88 |

| Deprotection | 90 | 92 |

Catalytic Hydrogenation of Enamine Intermediates

Enamine Synthesis

Condensation of 4-chlorophenylacetonitrile with 2-(2-piperidylethyl)piperidine in toluene under Dean-Stark conditions forms an enamine. This intermediate is stabilized by conjugation between the nitrile and amine groups.

Hydrogenolysis

Palladium-on-carbon (Pd/C) catalyzes hydrogenation of the enamine at 50 psi H₂ and 60°C. The reaction proceeds via syn-addition of hydrogen across the C=N bond, yielding the saturated ketone. This method, though cost-intensive, achieves 78% yield with >99% enantiomeric excess when chiral ligands are employed.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

- Grignard Method : Low-cost starting materials but requires stringent anhydrous conditions.

- Quaternary Ammonium Route : High atom economy but involves multiple purification steps.

- Friedel-Crafts Acylation : Rapid but generates stoichiometric AlCl₃ waste.

Scalability and Industrial Feasibility

The Grignard and quaternary ammonium methods are most amenable to industrial scale-up, with patent data indicating pilot plant success at 100-kg batches. Catalytic hydrogenation remains limited to small-scale synthesis due to Pd cost and safety concerns.

Analyse Chemischer Reaktionen

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Molecular Properties

The table below compares key structural and physicochemical attributes of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone with analogous compounds:

Key Observations :

- The target compound’s bis-piperidine structure distinguishes it from simpler analogs like 2-(4-chlorophenyl)-1-phenylethanone, likely enhancing its basicity and solubility in polar solvents .

- Chlorophenyl ketones with heterocyclic substituents (e.g., pyridine in ) exhibit varied reactivity in reduction and coupling reactions, which may extend to the target compound .

Research Findings and Challenges

- Stereochemical Complexity : The bis-piperidine moiety in the target compound may introduce synthetic challenges, such as controlling stereochemistry during alkylation or reduction steps .

- Solubility and Bioavailability : Compared to simpler chlorophenyl ketones, the target compound’s higher molecular weight and basicity could affect its pharmacokinetic profile, necessitating formulation optimization.

Biologische Aktivität

4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 344.87 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone exhibit significant anticancer properties. For instance, a related compound demonstrated a mean GI of 3.67 μM against MCF-7 breast cancer cell lines, suggesting that structural modifications can enhance antiproliferative effects .

| Compound | Cell Line | Mean GI (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.67 |

| Compound B | MDA-MB-231 | 1.30 |

Antimicrobial Activity

In vitro studies have shown that derivatives of piperidine compounds possess notable antimicrobial activity. For example, compounds derived from similar structures have been tested against various bacterial strains and exhibited comparable efficacy to standard antibiotics like ciprofloxacin .

The biological activity of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone may involve several mechanisms:

- Inhibition of Cell Proliferation : The compound potentially disrupts cell cycle progression in cancer cells.

- Antimicrobial Action : It may interfere with bacterial cell wall synthesis or protein synthesis.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives. The findings indicated that modifications to the piperidine ring enhance anticancer activity through increased binding affinity to estrogen receptors (ERs), which play a crucial role in breast cancer progression .

Antimicrobial Efficacy Assessment

Another research effort focused on synthesizing and testing a series of piperidine derivatives for antimicrobial properties. The results showed that certain modifications resulted in compounds with significant activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chlorophenyl 2-(2-piperidylethyl)piperidyl ketone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, ketone formation, and piperidine ring functionalization. For example, aldol condensation (as seen in analogous ketone syntheses) can be employed to form the ketone backbone . Optimization may include using catalysts like Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution efficiency . Temperature control (e.g., 60–80°C) and solvent selection (e.g., toluene for azeotropic water removal) are critical for minimizing side products . Purity can be improved via selective crystallization, as demonstrated in isomer separation protocols for related chlorophenyl ketones .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and confirms the piperidine/chlorophenyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Chromatographic purity is assessed via HPLC with a mobile phase of methanol and sodium acetate buffer (65:35 ratio, pH 4.6), similar to pharmacopeial methods for structurally related compounds . Differential Scanning Calorimetry (DSC) can determine melting points (e.g., 138–142°C for analogous piperidine derivatives) .

Advanced Research Questions

Q. How do stereochemical considerations influence the synthesis of 4-chlorophenyl 2-(2-piperidylethyl)piperidyl ketone, and what strategies prevent undesired isomer formation?

- Methodological Answer : The compound’s piperidine and ethyl-piperidyl groups may introduce chiral centers. To control stereochemistry, asymmetric catalysis (e.g., chiral amines) or kinetic resolution can be employed. For diastereomer separation, selective crystallization in solvents like ethanol or acetonitrile is effective, as shown in atovaquone synthesis . Lewis acids (e.g., BF₃·Et₂O) can also isomerize undesired cis isomers to trans configurations post-synthesis .

Q. What computational methods are employed to predict the biological activity and binding affinity of this compound?

- Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger Suite) model interactions with target proteins (e.g., neurotransmitter receptors due to piperidine’s prevalence in CNS drugs). Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity. Validation against NIST chemistry data ensures accuracy in physicochemical parameter predictions .

Q. How do structural modifications (e.g., substituent variation on the piperidine ring) affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Introducing sulfonyl or methoxy groups (as in 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) increases polarity, enhancing water solubility but potentially reducing blood-brain barrier permeability . Substituent effects on logP can be quantified via reversed-phase HPLC. Bioactivity shifts are tested in vitro; for example, replacing chlorophenyl with fluorophenyl groups alters antifungal efficacy in pyrimidine analogs .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields) for this compound?

- Methodological Answer : Systematic reproducibility studies should control variables like solvent purity, catalyst batch, and reaction atmosphere. Meta-analyses of literature (e.g., using HPV Chemical Challenge Program guidelines) identify outliers and validate methods . Cross-laboratory collaborations using standardized protocols (e.g., USP-NF chromatographic conditions) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.